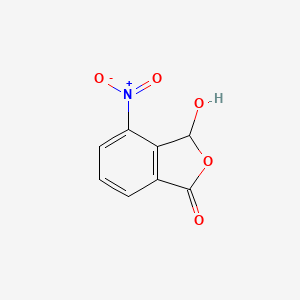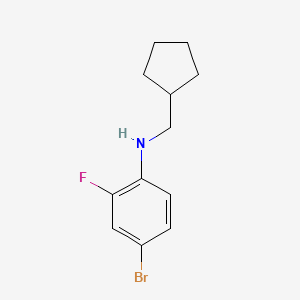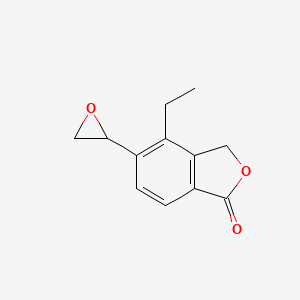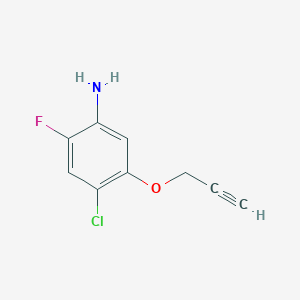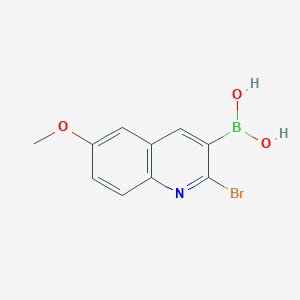
(2-Bromo-6-methoxyquinolin-3-yl)boronic acid
説明
“(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H9BBrNO3 . It is also known by other names such as “(2-Methoxy-3-quinolinyl)boronic acid” and "2-Methoxyquinoline-3-boronic acid" .
Synthesis Analysis
The synthesis of boronic acids like “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” often involves the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura coupling reaction is a commonly used method for the synthesis of boronic acids . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis
The molecular structure of “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” consists of a quinoline ring substituted with a bromo group at the 2-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position .Chemical Reactions Analysis
Boronic acids like “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of boronic acids with other organic compounds in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” include a molecular weight of 203.002 Da and a monoisotopic mass of 203.075378 Da .作用機序
The mechanism of action of boronic acids in Suzuki–Miyaura coupling reactions involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group is transferred from boron to palladium .
将来の方向性
The future directions for the research and application of boronic acids like “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” could involve the development of more efficient and environmentally friendly synthesis methods . Additionally, the use of boronic acids in new types of chemical reactions and the exploration of their potential applications in various fields such as medicinal chemistry and materials science could be areas of future research .
特性
CAS番号 |
1026203-33-7 |
|---|---|
分子式 |
C10H9BBrNO3 |
分子量 |
281.90 g/mol |
IUPAC名 |
(2-bromo-6-methoxyquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BBrNO3/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(12)13-9/h2-5,14-15H,1H3 |
InChIキー |
OSMKMTDCBZKVIB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=CC(=C2)OC)N=C1Br)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

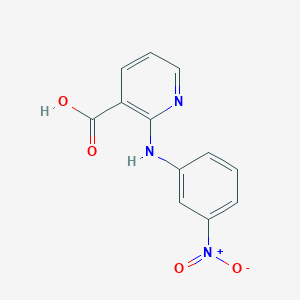
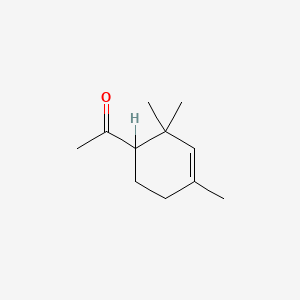

![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B8706404.png)
